N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that belongs to the class of dibenzo derivatives. It features a unique oxazepine structure, which is known for its potential pharmacological properties. The compound's molecular formula is , and it has a molecular weight of approximately 420.55 g/mol. This compound is primarily studied for its biological activity and potential applications in medicinal chemistry.
This compound can be classified under the category of sulfonamides, which are known for their antibacterial properties. Additionally, it falls within the broader category of heterocyclic compounds due to the presence of the oxazepine ring. Sources indicate that such compounds may exhibit selective inhibitory effects on specific receptors, including dopamine receptors, which are crucial in various neurological pathways .
The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves several steps:
The detailed reaction conditions, including temperature, solvents, and catalysts, can vary based on specific methodologies employed in laboratory settings.
The molecular structure of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide can be represented using various structural formulas:
CCN1C(c2ccccc2Sc2ccc(cc12)NC(Nc1ccc(cc1)OC)=O)=O
GNIPTZKEVXVJEI-UHFFFAOYSA-N
The structure includes:
The compound has a calculated logP value of 5.5688, indicating its lipophilicity which may influence its pharmacokinetic properties. The polar surface area is approximately 55.244 Ų, which suggests potential permeability characteristics relevant for drug development.
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions typical for sulfonamides and heterocycles:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacological profile.
The mechanism of action for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide primarily involves its interaction with dopamine receptors. Research indicates that compounds with similar structures may act as selective inhibitors of dopamine D2 receptors .
The binding affinity and selectivity towards these receptors can lead to modulation of dopaminergic signaling pathways, which are implicated in various neurological disorders such as schizophrenia and Parkinson's disease.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or strong oxidizing agents. Its solubility profile suggests limited water solubility, which is common among lipophilic compounds.
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide has potential applications in:
This compound represents a promising area of research within medicinal chemistry due to its unique structure and potential biological activities.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: